molecular formula C22H18N4O2S B11629033 (3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11629033
M. Wt: 402.5 g/mol
InChI Key: QXPYDXCKEYCEJL-ZCXUNETKSA-N
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Description

The compound (3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one features a fused heterocyclic core comprising indol-2-one and thiazolo[3,2-b][1,2,4]triazol-6-one moieties. Key structural attributes include:

  • 2-Phenyl group on the thiazolo-triazol moiety, influencing π-π stacking interactions and steric bulk.
  • (3Z)-configuration, critical for maintaining planar geometry and conjugation across the fused system .

This scaffold is structurally related to several derivatives with modifications in alkyl chain length, aromatic substituents, and electronic groups. Below, we compare its properties with analogs reported in the literature.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H18N4O2S/c1-2-3-13-25-16-12-8-7-11-15(16)17(20(25)27)18-21(28)26-22(29-18)23-19(24-26)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3/b18-17-

InChI Key

QXPYDXCKEYCEJL-ZCXUNETKSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting with a suitable indole precursor, such as indole-2-carboxylic acid, which can be functionalized to introduce the butyl group at the nitrogen atom.

    Construction of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea and a suitable α-haloketone.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

    Final Assembly: The final step involves the condensation of the indole, thiazole, and triazole intermediates under specific reaction conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions combining various precursors. The general approach includes the formation of the thiazolo-triazole scaffold followed by the introduction of the indole moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar scaffolds possess broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains. This suggests that (3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one could also exhibit similar properties due to its structural characteristics .

Anticancer Properties

The thiazolo[3,2-b][1,2,4]triazole nucleus has been associated with anticancer activity. Compounds containing this structural motif have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines .

Anti-inflammatory Effects

Compounds derived from 1,2,4-triazoles have displayed anti-inflammatory properties in various assays. The introduction of specific substituents on the triazole ring has been linked to enhanced anti-inflammatory activity. Research comparing these compounds with standard anti-inflammatory drugs like ibuprofen indicates significant efficacy in reducing inflammation .

Case Studies

Several studies highlight the applications of compounds similar to this compound:

  • Antibacterial Study : A comparative study on thiazole derivatives showed that certain modifications led to enhanced antibacterial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
  • Anticancer Evaluation : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against human cancer cell lines. Results indicated that specific derivatives induced apoptosis in cancer cells more effectively than standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of (3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes structural differences and calculated molecular weights (MW) for key analogs:

Compound ID 1-Position (Indol-2-one) Thiazolo-Triazol Substituent Molecular Formula MW (g/mol) Key Features
Target Compound Butyl (C₄H₉) Phenyl (C₆H₅) C₂₃H₂₀N₄O₂S 416.49* Baseline lipophilicity, planar conjugation
(3Z)-1-Propyl analog Propyl (C₃H₇) Phenyl (C₆H₅) C₂₂H₁₈N₄O₂S 402.47 Reduced lipophilicity vs. butyl
4-Methoxyphenyl derivative Butyl (C₄H₉) 4-Methoxyphenyl (C₇H₇O) C₂₄H₂₂N₄O₃S 446.52 Enhanced solubility (methoxy donor)
2-Fluorobenzyl analog 2-Fluorobenzyl (C₇H₆F) 4-Methoxyphenyl (C₇H₇O) C₂₆H₁₇FN₄O₃S 496.50 Halogen bonding potential, increased MW
3,4-Dimethoxyphenyl variant Ethyl (C₂H₅) 3,4-Dimethoxyphenyl (C₈H₉O₂) C₂₂H₁₈N₄O₄S 434.47 Electron-rich aromatic system

*Calculated using ChemDraw Professional v22.0.

Key Observations:
  • Aromatic Substituents : Electron-donating groups (e.g., methoxy in ) improve solubility, while halogenated derivatives (e.g., 2-fluorobenzyl in ) introduce steric and electronic effects for targeted interactions.
  • Planar Conjugation : All analogs retain the (3Z)-configuration, preserving conjugation critical for electronic delocalization and binding to planar biological targets.

Electronic and Steric Effects

  • This contrasts with the electron-neutral phenyl group in the target compound.
  • Halogenated Derivatives : The 2-fluorobenzyl group in introduces steric bulk and electronegativity, which may alter binding kinetics or metabolic stability .
  • Dimethoxy Groups : The 3,4-dimethoxyphenyl substituent in creates a highly electron-rich aromatic system, possibly enhancing binding to receptors with polar pockets.

Q & A

Basic: What synthetic strategies are employed to prepare (3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one?

Answer:
The synthesis typically involves multi-step pathways, including:

  • Cyclocondensation : Formation of the thiazolo-triazole core via cyclization of thioamide precursors under acidic or basic conditions .
  • Knoevenagel Reaction : Introduction of the indol-2-one moiety through condensation of active methylene groups with carbonyl derivatives, ensuring stereochemical control (Z-configuration) via reaction temperature and solvent polarity .
  • Functionalization : Alkylation or acylation to introduce the 1-butyl group, monitored by TLC/HPLC to ensure regioselectivity .
    Key intermediates are characterized via LCMS and 1^1H-NMR to validate progression .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C-NMR identify proton environments and carbon frameworks. For example, the Z-configuration is confirmed by deshielded vinyl protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • LCMS/HRMS : Validates molecular weight (e.g., observed m/z 449 [M+H]+^+ in LCMS) and purity .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C 51.02%, H 2.70%, N 12.53%) to confirm stoichiometry .

Advanced: How can Design of Experiments (DoE) optimize synthesis yields and minimize byproducts?

Answer:

  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, temperature, catalyst loading). For example, ethanol/water mixtures may enhance cyclization efficiency compared to DMF .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to identify optimal conditions. Evidence shows microwave-assisted synthesis reduces time (from 12h to 2h) and improves yields by 15–20% .
  • Validation : Replicate center points to ensure robustness, with HPLC monitoring reaction progress .

Advanced: How are contradictory 1^11H-NMR signals resolved during structural elucidation?

Answer:

  • 2D-NMR Techniques : COSY and NOESY distinguish overlapping signals (e.g., aromatic protons near the thiazolo-triazole core). NOE correlations confirm spatial proximity of the butyl chain to the indol-2-one ring .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry. SHELX software refines crystallographic data to determine bond angles and torsion parameters (e.g., puckering coordinates for non-planar rings) .
  • Computational Validation : DFT calculations (e.g., Gaussian 09) predict chemical shifts, cross-validated with experimental data .

Advanced: What computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding sites). For thiazolo-triazole analogs, docking scores correlate with IC50_{50} values in anticancer assays .
  • QSAR Models : Train regression models using electronic descriptors (HOMO-LUMO gaps, Mulliken charges) to predict cytotoxicity. Substituent effects (e.g., electron-withdrawing groups on phenyl rings) enhance activity .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between the triazole nitrogen and Asp86 residue) .

Advanced: How do solvent and substituent effects influence the compound’s photophysical properties?

Answer:

  • Solvatochromism : UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO) reveal bathochromic shifts due to π→π* transitions. Kamlet-Taft parameters quantify hydrogen bonding effects .
  • Substituent Tuning : Electron-donating groups (e.g., –OCH3_3) on the phenyl ring increase fluorescence quantum yield (Φ = 0.42 in ethanol) compared to halogens (–Cl, Φ = 0.28) .
  • TD-DFT Calculations : Predict excitation energies and oscillator strengths, validated against experimental λmax_{max} values (e.g., 320 nm vs. calculated 315 nm) .

Basic: What crystallization strategies ensure high-quality single crystals for X-ray analysis?

Answer:

  • Slow Evaporation : Use solvent mixtures (e.g., CHCl3_3/MeOH 3:1) to promote gradual nucleation.
  • Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/h to minimize defects .
  • Additive Screening : Introduce trace co-solvents (e.g., ethyl acetate) to modify crystal packing. SHELXL refinement confirms hydrogen-bonding networks (e.g., N–H⋯O interactions between triazole and indol-2-one) .

Advanced: How are reaction intermediates characterized in multi-step syntheses?

Answer:

  • In Situ Monitoring : ReactIR tracks carbonyl intermediates (e.g., 1680 cm1^{-1} stretch) during Knoevenagel condensation .
  • Isolation via Prep-HPLC : Purify air-sensitive intermediates (e.g., enolates) using C18 columns with acetonitrile/water gradients .
  • Mechanistic Probes : Isotopic labeling (13^{13}C at the indol-2-one carbonyl) confirms reaction pathways via 13^13C-NMR .

Advanced: What strategies mitigate regioselectivity challenges during functionalization?

Answer:

  • Directed Metalation : Use Pd-catalyzed C–H activation to install substituents at the indol-2-one C4 position .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of the triazole nitrogen) during alkylation .
  • Computational Guidance : Fukui indices identify nucleophilic/electrophilic hotspots, guiding reagent selection .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and goggles due to potential irritancy (analogs show LD50_{50} > 500 mg/kg in rodents) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO3_3 before disposal .

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